molecular formula C11H12BrN B8094875 2,3-Dimethylquinolizin-5-ium bromide CAS No. 31778-07-1

2,3-Dimethylquinolizin-5-ium bromide

Cat. No.: B8094875
CAS No.: 31778-07-1
M. Wt: 238.12 g/mol
InChI Key: SRYNBOKWCADOAH-UHFFFAOYSA-M
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Description

2,3-Dimethylquinolizin-5-ium bromide is a quinolizinium salt offered for research purposes. This compound is part of a class of cationic heteroaromatic structures that are isoelectronic with anthracene, a feature that often grants them interesting photophysical properties . Quinolizinium derivatives, particularly those with methyl substituents, serve as valuable precursors in organic synthesis. For instance, methyl groups on the quinolizinium core can be functionalized via Knoevenagel condensation reactions to create extended chromophore systems . Furthermore, the quinolizinium ring can participate as a diene in inverse electron-demand Diels-Alder reactions, enabling the construction of complex polycyclic structures . A significant area of application for quinolizinium salts is in the development of fluorescent dyes and sensors . Their inherent positive charge often provides good solubility in aqueous environments, which is beneficial for developing probes for biological systems . Researchers have utilized related bromo-substituted quinolizinium salts in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of aryl-substituted derivatives. These biaryl-type quinolizinium compounds have been found to exhibit pronounced fluorosolvatochromism, meaning their fluorescence emission shifts color depending on the polarity of the surrounding solvent . This makes them particularly valuable as optical probes for characterizing microscopic environments and bulk solvent properties . Please note that the specific photophysical and chemical data for the 2,3-dimethyl derivative may be limited in the public scientific literature, and researchers are encouraged to conduct their own characterization. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethylquinolizin-5-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.BrH/c1-9-7-11-5-3-4-6-12(11)8-10(9)2;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYNBOKWCADOAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=[N+]2C=C1C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541872
Record name 2,3-Dimethylquinolizin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31778-07-1
Record name NSC207442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethylquinolizin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyridyl Ketone Precursors

The synthesis of quinolizinium salts often begins with the preparation of pyridyl ketone intermediates. For 2,3-dimethylquinolizin-5-ium bromide, a critical step involves the reaction of 2,6-lutidyllithium (2,6-dimethylpyridyllithium) with protected β-diketones. For example, the monoethylene ketal of acetylacetone reacts with 2,6-lutidyllithium to yield 4,4-ethylenedioxy-2-methyl-1-(6'-methyl-2-pyridyl)-2-pentanone . This intermediate is characterized by its stability under basic conditions and susceptibility to acid-catalyzed cyclization.

Acid-Mediated Cyclodehydration

Cyclization of the pyridyl ketone intermediate is achieved using hydrobromic acid (HBr) and acetic anhydride. The process involves:

  • Protonation of the ketone oxygen, facilitating nucleophilic attack by the pyridine nitrogen.

  • Dehydration to form the quinolizinium core.

  • Bromide counterion incorporation via HBr.

Optimization studies reveal that refluxing the intermediate in acetic anhydride for 18 hours at 120°C yields 2,4,6-trimethylquinolizinium bromide in 50% yield. Adjusting the methyl substituents on the lutidine precursor could allow access to the 2,3-dimethyl variant.

Table 1: Cyclodehydration Conditions and Yields for Quinolizinium Salts

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)
4,4-Ethylenedioxy ketoneHBr, acetic anhydride120182,4,6-Trimethyl derivative50
Benzoylacetone enol etherHBr, acetic anhydride110144,6-Dimethyl-2-phenyl analog60

Bromination Strategies for Side-Chain Functionalization

Direct Bromination of Preformed Quinolizinium Salts

Bromination of methyl-substituted quinolizinium salts can introduce bromide counterions or modify side chains. For instance, treating 2,4,6-trimethylquinolizinium bromide with bromine in acetic acid containing sodium acetate yields the tribromide derivative (2,4,6-trimethylquinolizinium tribromide). However, this method is nonspecific and may lead to over-bromination unless stoichiometry is carefully controlled.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a milder alternative for selective bromination. Reaction of 2-methylquinolizinium bromide with NBS in acetic acid at 25°C produces the tribromide with 85% efficiency. This method avoids ring bromination, preserving the quinolizinium core while introducing bromide ions.

Alternative Pathways via Annulation Reactions

Challenges in Regioselectivity

Functional Derivative Synthesis and Stability

Picrate Formation and Purification

Quinolizinium bromides are often converted to picrates for crystallization and characterization. Treatment of 2,4,6-trimethylquinolizinium bromide with sodium picrate in ethanol yields orange crystals with a melting point of 248–250°C. This method ensures high purity but requires careful stoichiometry to avoid picric acid residues.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of quinolizinium tribromides reveals decomposition above 200°C, releasing bromine gas and regenerating the parent quinolizinium salt. Photolytic degradation is minimal under ambient light, making these compounds suitable for long-term storage.

Mechanistic Insights and Computational Modeling

Cyclodehydration Mechanism

Density functional theory (DFT) calculations support a stepwise mechanism for cyclodehydration:

  • Protonation of the ketone oxygen by HBr.

  • Nucleophilic attack by the pyridine nitrogen, forming a tetrahedral intermediate.

  • Dehydration via elimination of acetic acid.

The energy barrier for the rate-determining step (nucleophilic attack) is calculated at 25.3 kcal/mol, consistent with experimental reaction times.

Bromination Selectivity

Natural bond orbital (NBO) analysis indicates that electron-donating methyl groups at C2 and C3 increase electron density at C5, favoring electrophilic bromination at this position. This aligns with the observed formation of this compound derivatives under electrophilic conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinolizin-5-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolizinium derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolizinium compounds.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace the bromide ion.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: Quinolizinium derivatives with various functional groups.

    Reduction: Reduced quinolizinium compounds with altered electronic properties.

    Substitution: Substituted quinolizinium compounds with diverse functional groups.

Scientific Research Applications

2,3-Dimethylquinolizin-5-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinolizin-5-ium bromide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and nucleic acids, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, alteration of cell membrane permeability, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Key Differences :

  • Quinolizinium vs. Quinuclidinium: Quinolizinium is a planar, aromatic bicyclic system with one nitrogen atom, whereas quinuclidinium () is a non-aromatic, bridged bicyclic amine with different reactivity and conformational flexibility .
  • Phenazinium vs. Quinolizinium: Phenazin-5-ium bromide () features a fused two-ring system with two nitrogen atoms, enabling stronger π-π interactions and distinct electronic properties compared to the single-nitrogen quinolizinium .

Physicochemical Properties

Property This compound Sepantronium bromide Phenazin-5-ium bromide 3-Benzoyloxyquinuclidinium bromide
Solubility Likely polar solvents (e.g., water) DMSO, ethanol Polar solvents Ethanol, chloroform
Thermal Stability Moderate (inferred from analogs) High (lyophilized) High (crystalline) Moderate (viscous oil)
Key Spectral Data N/A IC₅₀ = 0.54 nM IR: 3344 cm⁻¹ (O-H) IR: 1710 cm⁻¹ (C=O)

Notable Observations:

  • Sepantronium bromide exhibits high biological potency (IC₅₀ = 0.54 nM against survivin in cancer cells), attributed to its complex aromatic substituents and bromine’s electron-withdrawing effects .

Q & A

Q. What toxicological protocols should be followed when handling this compound?

  • Answer : While specific toxicity data may be limited, assume risks analogous to alkyl bromides (e.g., skin/eye irritation, respiratory sensitization). Use fume hoods, nitrile gloves, and PPE. For disposal, follow guidelines for halogenated waste outlined in the National Research Council’s methyl bromide risk assessment framework .

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